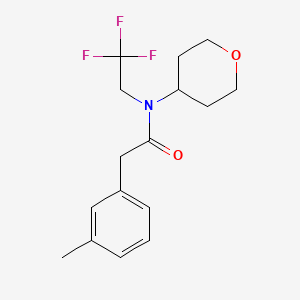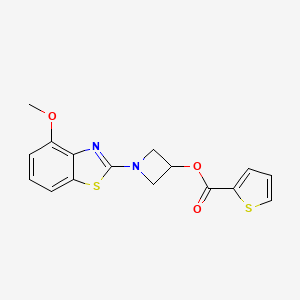
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a methoxy group, a benzothiazole group, an azetidine group, and a thiophene carboxylate group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.4 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .科学的研究の応用
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate has been studied extensively for its potential applications in a variety of scientific research areas. It has been found to be an effective inhibitor of protein-tyrosine phosphatases, which are enzymes involved in signal transduction pathways that regulate cell growth and differentiation. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, this compound has been evaluated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
作用機序
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate is not yet fully understood. However, it is believed to involve the formation of strong hydrogen bonds between the carboxylate group and the hydroxyl groups of the target proteins. This binding is thought to inhibit the activity of the target proteins by preventing their normal functioning.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. In cell culture studies, it has been found to inhibit the growth of various cancer cell lines, as well as to induce apoptosis in certain types of cancer cells. It has also been found to inhibit the production of inflammatory mediators in human cell lines, and to reduce the expression of certain genes involved in inflammation. In addition, it has been found to reduce the activity of certain enzymes involved in signal transduction pathways, as well as to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate has a number of advantages for laboratory experiments. It is highly soluble in a variety of organic solvents, and has relatively low toxicity. It is also relatively inexpensive and easy to synthesize. However, it is important to note that the compound is only effective at certain concentrations, and its effects may vary depending on the target protein or enzyme.
将来の方向性
There are a number of potential future directions for research involving 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate. One potential area of interest is the further exploration of its potential as an inhibitor of various enzymes involved in signal transduction pathways, as well as its potential as an inhibitor of the enzyme acetylcholinesterase. Another potential area of interest is the further exploration of its potential as an inhibitor of various cancer cell lines, as well as its potential as an inducer of apoptosis in certain types of cancer cells. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of cyclooxygenase, as well as its potential as an inhibitor of inflammatory mediators. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of various neurotransmitters and their breakdown.
合成法
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate can be synthesized via a two-step reaction involving a condensation reaction of 4-methoxy-1,3-benzothiazol-2-yl chloride and thiophene-2-carboxylic acid, followed by a hydrolysis reaction. The first step involves the condensation of 4-methoxy-1,3-benzothiazol-2-yl chloride and thiophene-2-carboxylic acid in a mixture of dichloromethane and triethylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The second step involves hydrolysis of the resulting product with aqueous sodium hydroxide.
特性
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-11-4-2-5-12-14(11)17-16(23-12)18-8-10(9-18)21-15(19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBOBWRWHHFCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



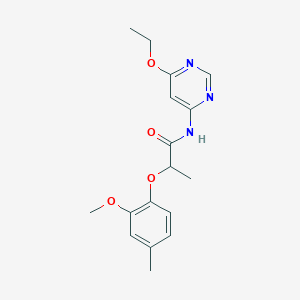
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505144.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)
![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505154.png)

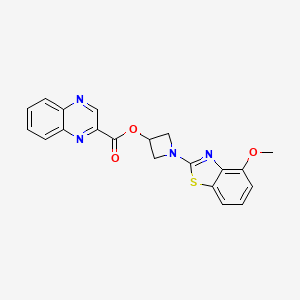
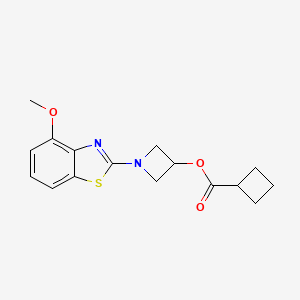
![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)
